ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound features a bicyclic thieno[3,4-d]pyridazine core, a heterocyclic system with sulfur and nitrogen atoms, which is substituted at three key positions:
- Position 3: 4-Methoxyphenyl substituent, contributing electron-donating effects and modulating solubility.
- Position 5: 3-Methylbenzamido group, introducing steric bulk and hydrogen-bonding capabilities via the amide linkage.
The structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of similar fused heterocycles in drug discovery .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-4-32-24(30)20-18-13-33-22(25-21(28)15-7-5-6-14(2)12-15)19(18)23(29)27(26-20)16-8-10-17(31-3)11-9-16/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUGKSWRXHINCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the methoxyphenyl and methylbenzoyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Property Variations
Key Analog: Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851950-34-0)
| Property | Target Compound | Analog (CAS: 851950-34-0) |
|---|---|---|
| Position 3 Substituent | 4-Methoxyphenyl (electron-donating) | 4-Chlorophenyl (electron-withdrawing) |
| Position 5 Substituent | 3-Methylbenzamido (moderate steric hindrance) | 3,5-Dimethoxybenzamido (bulkier, polar) |
| Molecular Weight | ~500 g/mol (estimated) | 513.95 g/mol |
| Lipophilicity (LogP) | Lower (due to methoxy) | Higher (Cl increases hydrophobicity) |
Implications :
- The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the chlorophenyl analog but may reduce membrane permeability.
Core Heterocycle Modifications
Example: 3-[2-Fluoro-5-(2,3-difluoro-6-methoxybenzyloxy)-4-methoxyphenyl]-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-5-carboxylic acid (Patent: Example in )
- Core Difference: Tetrahydrothieno[3,4-d]pyrimidine (saturated) vs. thieno[3,4-d]pyridazine (unsaturated).
- Functional Groups: Carboxylic acid (improved solubility) vs.
- Biological Relevance : The carboxylic acid form in the patent compound is formulated as a choline salt for enhanced solubility, a strategy applicable to the target compound if ester hydrolysis occurs in vivo .
Fluorinated Derivatives
Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
- Structural Contrast : Pyrazolo[3,4-d]pyrimidine core with fluorinated aromatic rings.
- Impact of Fluorine : Increased metabolic stability and electron-withdrawing effects compared to the target compound’s methoxy groups. Fluorine may enhance binding to hydrophobic enzyme pockets .
Biological Activity
Ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of various functional groups, including a methoxyphenyl and methylbenzamido group, contributes to its unique properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 851951-75-2 |
| Molecular Formula | C24H21N3O5S |
| Molecular Weight | 445.50 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes and receptors involved in various disease processes. The thieno[3,4-d]pyridazine structure allows for effective binding to these targets.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays on breast cancer cell lines revealed that the compound reduced cell viability by inducing apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.
- Research Findings : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
